molecular formula C23H23N3O4 B10983511 1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(quinolin-5-yl)pyrrolidine-3-carboxamide

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(quinolin-5-yl)pyrrolidine-3-carboxamide

Cat. No.: B10983511
M. Wt: 405.4 g/mol
InChI Key: CTYWVZCVUIDNGQ-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(quinolin-5-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a quinoline moiety, a pyrrolidine ring, and a methoxyphenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(quinolin-5-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and pyrrolidine intermediates. The quinoline derivative can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The pyrrolidine ring can be formed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

The final step involves the coupling of the quinoline and pyrrolidine intermediates with the methoxyphenoxyethyl group. This can be achieved through a nucleophilic substitution reaction, where the nucleophile (quinoline-pyrrolidine intermediate) attacks the electrophilic carbon of the methoxyphenoxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(quinolin-5-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) and alkyl halides (for nucleophilic substitution) are frequently employed.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline and methoxyphenoxy compounds.

Scientific Research Applications

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(quinolin-5-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(quinolin-5-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The methoxyphenoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial drugs.

    Pyrrolidine derivatives: Such as nicotine and proline, which have various biological activities.

    Methoxyphenoxy compounds: Such as guaifenesin, which is used as an expectorant.

Uniqueness

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(quinolin-5-yl)pyrrolidine-3-carboxamide is unique due to its combination of a quinoline moiety, a pyrrolidine ring, and a methoxyphenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-quinolin-5-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-29-20-9-2-3-10-21(20)30-13-12-26-15-16(14-22(26)27)23(28)25-19-8-4-7-18-17(19)6-5-11-24-18/h2-11,16H,12-15H2,1H3,(H,25,28)

InChI Key

CTYWVZCVUIDNGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2CC(CC2=O)C(=O)NC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

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